What is the structure of Benzyl N-(4-aminobutyl)carbamate hydrochloride?
What is the structure of Benzyl N-(4-aminobutyl)carbamate hydrochloride?
An In-Depth Technical Guide to Benzyl N-(4-aminobutyl)carbamate Hydrochloride
Introduction
Benzyl N-(4-aminobutyl)carbamate hydrochloride is a bifunctional organic molecule featuring a carbamate group and a primary amine, supplied as a hydrochloride salt. Its structure is of significant interest to researchers and drug development professionals due to its application as a chemical linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed overview of its chemical structure, physicochemical properties, a representative synthetic approach, and its critical role in advanced therapeutic modalities.
Chemical Structure and Identification
Benzyl N-(4-aminobutyl)carbamate hydrochloride possesses a well-defined structure comprising three key functional components:
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A Benzyl Group (C₆H₅CH₂): This aromatic group provides a stable, non-reactive handle.
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A Carbamate Linker (-O-C(=O)-NH-): This moiety connects the benzyl group to the alkyl chain.
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A 4-Aminobutyl Chain with a Terminal Hydrochloride Salt: A four-carbon aliphatic chain terminates in a primary amine, which is protonated to form an ammonium chloride salt. This salt form generally enhances the compound's stability and solubility in polar solvents.
The systematic IUPAC name for this compound is benzyl N-(4-aminobutyl)carbamate;hydrochloride.[1] Its CAS number for unambiguous identification is 18807-73-3.[1][2][3][4][5][6]
Caption: Key functional groups of the molecule.
Physicochemical Properties
The key quantitative data for Benzyl N-(4-aminobutyl)carbamate hydrochloride are summarized in the table below, providing a reference for experimental design and handling.
| Property | Value | Reference(s) |
| CAS Number | 18807-73-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₉ClN₂O₂ | [1][2][4][5] |
| Molecular Weight | 258.74 g/mol | [1][2][4] |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | 192-196 °C | [2][3] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| Exact Mass | 258.1135055 Da | [1] |
| Density (Free Base) | 1.088 g/cm³ | [3] |
| Flash Point (Free Base) | 186.5 °C | [3] |
Synthesis and Experimental Protocol
A plausible synthesis involves the reaction of 1,4-diaminobutane with benzyl chloroformate to form the carbamate, followed by the addition of hydrochloric acid to produce the final salt.
Caption: Plausible synthetic workflow.
Representative Experimental Protocol:
This protocol is a representative example based on standard chemical procedures and should be adapted and optimized under appropriate laboratory conditions.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve an excess of 1,4-diaminobutane (e.g., 5 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
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Reagent Addition: Dissolve benzyl chloroformate (1 equivalent) in the same solvent and add it to the dropping funnel. Add the benzyl chloroformate solution dropwise to the stirred diamine solution over 1-2 hours, ensuring the temperature remains at 0 °C to favor mono-acylation and minimize di-substituted byproducts.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzyl chloroformate is fully consumed.
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Workup and Extraction: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M citric acid) to remove excess diamine, followed by saturated sodium bicarbonate solution, and finally brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified using column chromatography on silica gel to isolate the pure mono-protected free base.
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Salt Formation: Dissolve the purified Benzyl N-(4-aminobutyl)carbamate in a minimal amount of a suitable solvent like diethyl ether or methanol. Add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
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Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final Benzyl N-(4-aminobutyl)carbamate hydrochloride.
Application in PROTAC Technology
Benzyl N-(4-aminobutyl)carbamate hydrochloride is primarily utilized as a versatile PROTAC linker .[5] PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. They consist of two active "warheads" connected by a chemical linker.
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One warhead binds to the Protein of Interest (POI) .
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The other warhead binds to an E3 Ubiquitin Ligase .
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The linker , for which Benzyl N-(4-aminobutyl)carbamate hydrochloride is a building block, bridges these two components.
By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase complex to the POI. This polyubiquitination marks the POI for degradation by the cell's own waste disposal machinery, the 26S proteasome.
Caption: The logical workflow of PROTAC-mediated protein degradation.
References
- 1. N-Carbobenzoxy-1,4-diaminobutane Hydrochloride | C12H19ClN2O2 | CID 13120301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BENZYL N-(4-AMINOBUTYL)CARBAMATE HYDROCHLORIDE CAS#: 18807-73-3 [m.chemicalbook.com]
- 3. molbase.com [molbase.com]
- 4. BENZYL N-(4-AMINOBUTYL)CARBAMATE HYDROCHLORIDE | 18807-73-3 [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 18807-73-3 Cas No. | Benzyl (4-aminobutyl)carbamate hydrochloride | Apollo [store.apolloscientific.co.uk]
